ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate
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Overview
Description
Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing both triazole and pyridazine rings. The presence of a fluorophenyl group and a sulfanylacetamido moiety further enhances its chemical complexity and potential biological activity.
Mechanism of Action
Target of action
The compound “Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate” belongs to the class of 1,2,4-triazole derivatives . These compounds are known to bind to various targets, including enzymes like aromatase
Mode of action
In general, 1,2,4-triazole derivatives interact with their targets by forming hydrogen bonds and other non-covalent interactions . The nitrogen atoms of the 1,2,4-triazole ring can bind to metal ions in the active site of enzymes .
Biochemical pathways
1,2,4-triazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: The triazolo[4,3-b]pyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Sulfanylacetamido Moiety: The sulfanylacetamido moiety can be introduced through thiol-ene click chemistry or other thiol-based coupling reactions.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to ring-opened products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ring-opened products, reduced triazole or pyridazine derivatives
Substitution: Functionalized fluorophenyl derivatives
Scientific Research Applications
Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate can be compared with other triazolopyridazine derivatives:
Ethyl 2-(2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-(2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Ethyl 2-(2-{[3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBWVKXJUQROEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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